![molecular formula C6H7FN2O4 B13914627 3-Fluoroazetidine-3-carbonitrile;oxalic acid](/img/structure/B13914627.png)
3-Fluoroazetidine-3-carbonitrile;oxalic acid
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Overview
Description
3-Fluoroazetidine-3-carbonitrile;oxalic acid is a chemical compound with the CAS number 2708280-62-8 It is a fluorinated azetidine derivative combined with oxalic acid
Preparation Methods
The synthesis of 3-Fluoroazetidine-3-carbonitrile;oxalic acid involves several stepsThe reaction conditions typically involve the use of fluorinating agents and cyanide sources under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Fluoroazetidine-3-carbonitrile;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
3-Fluoroazetidine-3-carbonitrile;oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoroazetidine-3-carbonitrile;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to specific biological effects. The cyano group can also participate in various biochemical pathways, influencing the compound’s activity .
Comparison with Similar Compounds
3-Fluoroazetidine-3-carbonitrile;oxalic acid can be compared with other fluorinated azetidine derivatives and similar compounds:
3-Fluoroazetidinecarboxylic acids: These compounds have similar structural features but differ in their functional groups and reactivity.
3,4-Difluoroproline: This compound is another fluorinated azetidine derivative with distinct biological activities.
3-Hydroxyazetidinecarboxylic acids: These compounds are analogues with hydroxyl groups, leading to different chemical properties and applications.
Biological Activity
3-Fluoroazetidine-3-carbonitrile; oxalic acid is a compound that combines the structural features of azetidine and oxalic acid, potentially imparting unique biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
- 3-Fluoroazetidine-3-carbonitrile : A fluorinated azetidine derivative that may exhibit specific interactions with biological targets due to the presence of the fluorine atom.
- Oxalic Acid : A dicarboxylic acid known for its role in various biochemical processes, including metabolism and its effects on calcium homeostasis.
The biological activity of 3-fluoroazetidine-3-carbonitrile; oxalic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways :
- Calcium Homeostasis :
- Antimicrobial Properties :
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential therapeutic applications of 3-fluoroazetidine-3-carbonitrile; oxalic acid:
- Cancer Treatment : Research indicates that fluoroazetidines can inhibit pancreatic cancer cell growth, suggesting a role in cancer therapy . The addition of oxalic acid may enhance this effect through metabolic modulation.
- Metabolic Disorders : Given its influence on LDH and potential effects on metabolic pathways, this compound could be explored for treating conditions related to metabolic dysfunction, such as obesity and diabetes .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Inhibition of Tumor Growth :
-
Effects on Sleep Metabolism :
- Research indicated that metabolites like oxalic acid are altered under sleep-restricted conditions, suggesting a link between sleep deprivation and metabolic dysfunction. This finding may open new avenues for studying how compounds like 3-fluoroazetidine-3-carbonitrile; oxalic acid influence metabolic health .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C6H7FN2O4 |
---|---|
Molecular Weight |
190.13 g/mol |
IUPAC Name |
3-fluoroazetidine-3-carbonitrile;oxalic acid |
InChI |
InChI=1S/C4H5FN2.C2H2O4/c5-4(1-6)2-7-3-4;3-1(4)2(5)6/h7H,2-3H2;(H,3,4)(H,5,6) |
InChI Key |
XRGLTYLFWSEDPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C#N)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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